molecular formula C23H18ClNO4 B12493402 2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate

2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12493402
M. Wt: 407.8 g/mol
InChI Key: NCKAGOMPSOHPDI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-methylphenyl group, an oxoethyl group, and a 4-chlorobenzamido group attached to a benzoate structure. Benzamide derivatives are known for their diverse applications in medicinal chemistry, particularly as anticonvulsant agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate typically involves the reaction of 4-methylbenzoyl chloride with 3-(4-chlorobenzamido)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its anticonvulsant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or modulate neurotransmitter receptors to exert anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both 4-methylphenyl and 4-chlorobenzamido groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C23H18ClNO4/c1-15-5-7-16(8-6-15)21(26)14-29-23(28)18-3-2-4-20(13-18)25-22(27)17-9-11-19(24)12-10-17/h2-13H,14H2,1H3,(H,25,27)

InChI Key

NCKAGOMPSOHPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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